4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester
Overview
Description
4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H19BClNO2. This compound is a derivative of phenylboronic acid and is characterized by the presence of a chloro group, an aminomethyl group, and a pinacol ester moiety. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is known to participate in various chemical transformations. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of the boron moiety . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The boron moiety can also be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, such as pinacol boronic esters, can influence their bioavailability .
Result of Action
The result of the compound’s action largely depends on the specific chemical transformation it is involved in. For instance, in the case of catalytic protodeboronation paired with Matteson–CH2–homologation, the result is the formal anti-Markovnikov alkene hydromethylation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the stability of boronic esters, such as pinacol boronic esters, can be affected by air and moisture . Therefore, these factors should be considered when using the compound in chemical transformations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester are largely influenced by its boronic ester group. Boronic esters are known to interact with various enzymes and proteins, particularly in the context of Suzuki–Miyaura coupling
Molecular Mechanism
It’s known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach
Temporal Effects in Laboratory Settings
Boronic esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are likely influenced by these factors.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C bond formations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(aminomethyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the pinacol ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of larger reaction vessels, more efficient reflux systems, and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed in oxidation reactions.
Substituted Phenylboronic Esters: Formed in substitution reactions.
Scientific Research Applications
4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential use in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the chloro and aminomethyl groups.
4-(Cyanomethyl)phenylboronic Acid Pinacol Ester: Contains a cyanomethyl group instead of an aminomethyl group.
4-((N-Boc-amino)methyl)phenylboronic Acid Pinacol Ester: Contains a Boc-protected amino group.
Uniqueness
4-Chloro-2-(aminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both a chloro group and an aminomethyl group, which provide additional functionalization options and reactivity compared to other similar boronic esters .
Properties
IUPAC Name |
[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPKOIZMBWBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140347 | |
Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-39-1 | |
Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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